Domperidone Impurity F

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGRTVZPTBEQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42Cl2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-55-6 | |

| Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Domperidone Impurity F: Structure, Characterization, and Synthesis Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Domperidone Impurity F, a critical process-related impurity in the synthesis of the antiemetic drug domperidone. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind analytical choices and the logic of impurity management, grounded in authoritative references.

Executive Summary

This compound is a dimeric impurity formed during the synthesis of domperidone. Its structure, officially designated as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, represents a significant process control parameter in the manufacturing of domperidone. Understanding its formation, characterization, and quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide delves into the chemical identity of Impurity F, outlines robust analytical methodologies for its characterization, and discusses its likely synthetic origin, providing a holistic view for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of an impurity is the bedrock of any effective control strategy.

Chemical Structure and IUPAC Name

This compound is a complex molecule resulting from the dimerization of key intermediates in the domperidone synthesis.

IUPAC Name: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][2]

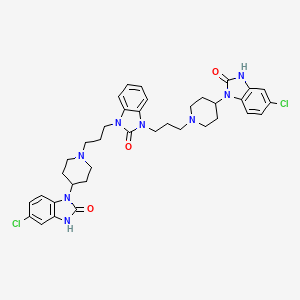

Chemical Structure:

Caption: Logical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is crucial for selecting appropriate analytical techniques and developing isolation and purification strategies.

| Property | Value | References |

| CAS Number | 1391053-55-6 | [3] |

| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [2][3] |

| Molecular Weight | 717.69 g/mol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Soluble in DMSO and Methanol. Low water solubility. | [4][] |

Analytical Characterization: A Multi-faceted Approach

The characterization of this compound necessitates a combination of chromatographic and spectroscopic techniques to confirm its identity, and quantify its presence.

Chromatographic Analysis: UPLC for Quantification

A rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the determination of domperidone and its process-related impurities, including Impurity F.[3] This method is superior to traditional HPLC methods in terms of speed and resolution.

Expert Insight: The choice of a sub-2 µm particle size column is deliberate. It provides higher efficiency and resolution, which is critical for separating structurally similar impurities from the main API peak and from each other. The gradient elution is designed to provide optimal separation of all known impurities within a short run time.

| Parameter | Specification |

| Column | Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, 1.8 µm) |

| Mobile Phase A | 0.06 M Ammonium Acetate |

| Mobile Phase B | Methanol |

| Gradient | Optimized for separation of all impurities |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| Detector | Diode-Array Detector (DAD) at 280 nm |

| Injection Volume | 3 µL |

| Retention Time of Impurity F | Approximately 4.85 min |

UPLC Workflow Diagram:

Caption: UPLC workflow for the analysis of this compound.

Spectroscopic Characterization for Structural Elucidation

While detailed spectral data for this compound is not publicly available, commercial suppliers of the reference standard confirm its structure using a suite of spectroscopic techniques.[6] The following sections outline the expected principles of analysis.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. However, key signals would include aromatic protons from the benzimidazolone rings, aliphatic protons from the piperidine and propyl chains, and NH protons of the benzimidazolone moieties. Specific chemical shifts and coupling constants would be used to confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for the carbonyl carbons of the benzimidazolone rings, aromatic carbons, and aliphatic carbons of the piperidine and propyl linkers.

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 717.2857, corresponding to the molecular formula C₃₇H₄₃Cl₂N₈O₃⁺. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure by identifying characteristic fragments of the domperidone substructures.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of key functional groups. As a reference, the FTIR spectrum of pure domperidone shows characteristic peaks at approximately 3390 cm⁻¹ (N-H stretch), 3080 cm⁻¹ (aromatic C-H stretch), 2915 cm⁻¹ (aliphatic C-H stretch), and 1697 cm⁻¹ (C=O stretch of the benzimidazolone).[7] this compound is expected to show similar characteristic peaks. A notable feature for Impurity F would be the presence of absorption bands associated with the central, trisubstituted benzimidazolone ring.

Formation and Synthesis Insights

Understanding the synthetic pathway of an impurity is crucial for its control. While a specific synthesis protocol for this compound is not published, its structure strongly suggests its formation as a by-product during the synthesis of domperidone.

Plausible Formation Pathway

Domperidone is synthesized through the coupling of two key intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[8][9]

This compound is likely formed when one molecule of 1,3-dihydro-2H-benzimidazol-2-one reacts with two molecules of a reactive intermediate derived from the main synthesis pathway. A plausible mechanism involves the dialkylation of the central benzimidazol-2-one ring with two equivalents of an alkylating agent containing the 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine moiety.

Proposed Formation Mechanism:

Caption: Plausible formation pathway of this compound.

Expert Insight: The formation of this dimeric impurity is a classic example of a competitive side reaction in a multi-step synthesis. Controlling the stoichiometry of the reactants, reaction temperature, and reaction time are critical process parameters to minimize the formation of Impurity F.

Regulatory Context and Control Strategy

The control of impurities is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines.

Pharmacopeial Standards

The European Pharmacopoeia (EP) lists this compound as a specified impurity for domperidone maleate. The acceptance criterion for Impurity F is typically not more than 0.25%. The total of specified impurities (A, B, C, D, E, and F) should not exceed 0.5%. These limits underscore the importance of a well-controlled manufacturing process.

Control Strategy

A robust control strategy for this compound should encompass the following:

-

Raw Material Control: Ensuring the purity of starting materials and intermediates.

-

Process Optimization: Fine-tuning reaction conditions (stoichiometry, temperature, time) to minimize the formation of Impurity F.

-

In-Process Controls (IPCs): Monitoring the progress of the reaction and the levels of Impurity F at critical stages.

-

Purification: Developing effective purification methods to remove Impurity F from the final API.

-

Validated Analytical Methods: Employing validated analytical methods, such as the UPLC method described, for the accurate quantification of Impurity F in the final drug substance.

Conclusion

This compound is a structurally complex, process-related impurity that requires careful monitoring and control during the manufacturing of domperidone. This guide has provided a detailed overview of its chemical identity, a validated UPLC method for its quantification, and insights into its likely formation pathway. While detailed public data on its spectroscopic characterization is limited, the principles outlined here provide a solid foundation for its structural confirmation. For drug development professionals, a thorough understanding of this impurity is essential for developing a robust control strategy that ensures the quality and safety of the final domperidone product, in compliance with global regulatory standards.

References

-

GLP Pharma Standards. Domperidone EP Impurity F | CAS No- 1391053-55-6. Available from: [Link]

-

Pharmaffiliates. Domperidone-impurities. Available from: [Link]

-

PubChem. 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one. Available from: [Link]

-

Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23525-23536. Available from: [Link]

-

MDPI. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

-

Aboutaleb, A. E., Abdel-Rahman, S. I., Ahmed, M. O., & El-Say, K. M. (2020). In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films. Drug delivery, 27(1), 206–217. Available from: [Link]

-

Pharmace Research Laboratory. Domperidone EP Impurity F. Available from: [Link]

-

ResearchGate. FTIR spectrum of pure drug domperidone. Available from: [Link]

-

BRITI Scientific. Domperidone EP Impurity F. Available from: [Link]

-

ResearchGate. FTIR spectra of Domperidone and F7 3.7. Differential scanning... Available from: [Link]

-

PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy. Available from: [Link]

-

U.S. Food and Drug Administration. Information about Domperidone. Available from: [Link]

-

U.S. Food and Drug Administration. Domperidone IND Packet. Available from: [Link]

- Google Patents. CN1810805A - Synthesis of domperidone maleate.

-

gsrs. 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE. Available from: [Link]

-

U.S. Food and Drug Administration. FDA Circular No.2024-001 || Recall and Withdrawal of the Classification and Registration of Domperidone as Over-the-Counter Drug. Available from: [Link]

-

ResearchGate. Fig no 1: FT IR spectra of Domperidone COMPATIBILITY STUDY. Available from: [Link]

-

PubChem. Domperidone. Available from: [Link]

-

Government of Canada. PRODUCT MONOGRAPH PrNRA-DOMPERIDONE Domperidone Tablets, BP Domperidone (as domperidone maleate) 10 mg Modifier of Upper Gastroi. Available from: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

Sources

- 1. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]

- 2. 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | C37H42Cl2N8O3 | CID 71314715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. britiscientific.com [britiscientific.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN1810805A - Synthesis of domperidone maleate - Google Patents [patents.google.com]

A Technical Guide to the Synthesis, Formation, and Characterization of Domperidone Impurity F

Executive Summary: Domperidone is a widely utilized prokinetic and antiemetic agent. The stringent quality control of any active pharmaceutical ingredient (API) necessitates a thorough understanding of its impurity profile. This guide provides a detailed technical exploration of Domperidone Impurity F, a significant process-related impurity. We will dissect its chemical structure, elucidate the mechanistic pathways of its formation during the synthesis of Domperidone, provide a robust laboratory protocol for its synthesis as a reference standard, and outline analytical methodologies for its detection and control. This document is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing.

Introduction: The Imperative of Impurity Profiling in Domperidone

Domperidone, chemically known as 5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one, functions as a peripheral dopamine D2-receptor antagonist.[1] Its clinical efficacy is contingent upon its purity. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of any impurity. Understanding the genesis of these impurities is the first line of defense in developing a robust manufacturing process that minimizes their formation. This compound is a notable process-related impurity whose structure suggests a specific side reaction during the main synthetic pathway.

Unveiling this compound: Structure and Classification

This compound is a complex molecule formed as a by-product during the synthesis of Domperidone. Its structure is characterized by a central 1,3-dihydro-2H-benzimidazol-2-one moiety that is di-alkylated at the N-1 and N-3 positions by two identical side chains, which are themselves major fragments of the Domperidone molecule.

| Identifier | Value |

| Chemical Name | 1,3-bis[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[2][3][4] |

| CAS Number | 1391053-55-6[2][3][4][5] |

| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃[2][3] |

| Molecular Weight | 717.69 g/mol [2][3] |

| Classification | Process-Related Impurity |

The Genesis of Impurity F: A Mechanistic Exploration

The formation of this compound is intrinsically linked to the primary synthetic route of Domperidone itself. The key lies in understanding the potential for undesired side reactions involving the starting materials and intermediates.

The Principal Synthetic Route to Domperidone

The most common synthesis of Domperidone involves the nucleophilic substitution reaction between two key intermediates:

-

Intermediate I: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one[3][6][7]

-

Intermediate II: 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one[8][9]

This reaction is typically carried out in the presence of a base and a catalyst, such as potassium iodide, to facilitate the coupling.[8][9]

The Formation Pathway of Impurity F

The origin of Impurity F is a deviation during the synthesis of Intermediate I . Intermediate I is prepared by the mono-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane.[8][9]

The critical causality behind the formation of Impurity F is the lack of selectivity in this step. The benzimidazol-2-one starting material has two reactive secondary amine-like nitrogens (N-1 and N-3). If reaction conditions are not strictly controlled (e.g., stoichiometry, temperature, rate of addition), a significant portion of the benzimidazol-2-one can undergo di-alkylation , leading to the formation of 1,3-Bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[3]

This di-alkylated by-product, which is highly reactive, can then proceed to react with two molecules of Intermediate II in the subsequent coupling step, directly yielding this compound.

Laboratory Synthesis of this compound Reference Standard

The preparation of a pure reference standard is essential for the accurate quantification of the impurity in drug batches. The synthesis follows the logical pathway outlined above.

Experimental Protocol

Objective: To synthesize this compound via a two-step process involving the creation of a di-alkylated intermediate followed by coupling.

Step 1: Synthesis of 1,3-Bis(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

-

Reagents & Setup: To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

-

Reaction: Allow the mixture to stir for 30 minutes at room temperature. Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane (2.2 eq) dropwise.

-

Execution: Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Quench the reaction by slowly adding ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure di-alkylated intermediate.

Step 2: Synthesis of this compound

-

Reagents & Setup: In a reaction vessel, combine the 1,3-Bis(3-chloropropyl) intermediate (1.0 eq) from Step 1, 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate II, 2.1 eq), sodium carbonate (Na₂CO₃, 3.0 eq), and potassium iodide (KI, 0.2 eq) in a solvent such as 4-methyl-2-pentanone.[9]

-

Reaction: Heat the mixture to reflux (approx. 115-118 °C) and maintain for 24-48 hours. Monitor the reaction for the disappearance of the starting materials by HPLC or TLC.

-

Work-up & Purification: Cool the reaction mixture to room temperature and filter the inorganic salts. Add water to the filtrate and adjust the pH to 7.0-7.5 with acetic acid to precipitate the crude product.[9] Filter the solid, wash thoroughly with water, and dry.

-

Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.[9] Confirm the structure and purity using ¹H NMR, Mass Spectrometry, and HPLC.

Analytical Control and Characterization

A validated, stability-indicating analytical method is crucial for the detection and quantification of Impurity F in Domperidone API and finished drug products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed.

Recommended HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the non-polar to moderately polar compounds involved. |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH adjusted to 6.5) | Buffering agent to ensure consistent ionization state and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds. |

| Elution Mode | Gradient | Necessary to resolve early-eluting polar impurities from the late-eluting, highly retained Impurity F. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Ensures reproducible retention times and improves peak efficiency. |

| Detector | UV at 285 nm | Wavelength at which Domperidone and its related impurities exhibit significant absorbance.[1][10] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies on Domperidone should demonstrate that the degradation products do not co-elute with Impurity F, proving the method is stability-indicating.[11]

Conclusion and Mitigation Strategies

This compound is a process-related impurity arising from a di-alkylation side reaction during the synthesis of a key Domperidone intermediate. Its formation is a direct consequence of suboptimal reaction control.

Field-Proven Mitigation Strategies:

-

Strict Stoichiometric Control: Use of a slight excess of the benzimidazol-2-one starting material relative to the 1,3-dihalopropane can favor mono-alkylation.

-

Controlled Reagent Addition: Slow, controlled addition of the alkylating agent (1-bromo-3-chloropropane) at a maintained low temperature can significantly reduce the rate of the second alkylation.

-

In-Process Controls (IPCs): Implementing HPLC monitoring during the synthesis of Intermediate I can help determine the optimal reaction endpoint, preventing the accumulation of the di-alkylated by-product.

-

Purification: Robust purification of Intermediate I before its use in the final coupling step is critical to remove any pre-formed di-alkylated species.

By understanding the mechanistic origin of Impurity F and implementing these control strategies, pharmaceutical manufacturers can ensure the consistent production of high-purity Domperidone, meeting the stringent quality and safety standards required for patient care.

References

-

Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(37), 24194-24208. [Link]

- Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. Royal Society of Chemistry.

- CN1810805A - Synthesis of domperidone maleate. (2006).

-

Sharma, S. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal, 1(5), 1-4. [Link]

-

Process Description of Domperidone Reaction Schemes Stage I. Parabolic Drugs. [Link]

-

Jakaria, M., Hasanat, A., & Tarek, M. I. (2017). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. British Journal of Research, 4(2), 1-5. [Link]

-

Domperidone EP Impurity F | CAS No- 1391053-55-6. GLP Pharma Standards. [Link]

-

Domperidone-impurities. Pharmaffiliates. [Link]

-

Sree, N. D., & Kumar, T. K. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks, 14(3), 1135-1142. [Link]

-

Jakaria, M., Hasanat, A., & Tarek, M. I. (2017). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]

-

Reddy, Y. R., & Kumar, K. K. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. Indo American Journal of Pharmaceutical Sciences, 4(8), 2439-2447. [Link]

-

Kumar, A., Kumar, R., Singh, R., & Singh, G. (2020). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 58(9), 806-814. [Link]

-

Domperidone Impurities. SynZeal. [Link]

-

Basit, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4707. [Link]

-

Walash, M. I., et al. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. ACS Omega, 7(51), 48259-48268. [Link]

-

Linearity plot of Domperidone Imp-F. ResearchGate. [Link]

-

Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. PrepChem.com. [Link]

-

Ní Eanáin, M., et al. (2015). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 53(6), 963-969. [Link]

- CN100386323C - The synthetic method of domperidone maleate. (2008).

-

USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Scribd. [Link]

-

European Pharmacopoeia 6.0. (2012). Domperidone. [Link]

-

Al-Hourani, B. J., et al. (2013). Interaction of the O-Benzoyl-β-aminopropioamidoximes with Lawesson's Reagent and Spectral Characterization of the Products. Journal of Chemistry, 2013, 1-5. [Link]

-

DOMPERIDONE IMPURITY MIXTURE CRS. CRS catalogue. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. epichem.com [epichem.com]

- 5. DoMperidone EP IMpurity F CAS#: 1391053-55-6 [m.chemicalbook.com]

- 6. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one synthesis - chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. jchr.org [jchr.org]

A Technical Guide to Domperidone Impurity F: European Pharmacopoeia Reference

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), establish stringent limits on the levels of impurities present in drug substances. Domperidone, a widely used prokinetic and antiemetic agent, is no exception. Its synthesis can give rise to several related substances, one of which is the specified impurity known as Domperidone Impurity F. This technical guide provides an in-depth exploration of this compound, its official standing within the European Pharmacopoeia, and the analytical methodologies stipulated for its control. As Senior Application Scientists, our focus extends beyond mere procedural recitation; we aim to elucidate the scientific rationale underpinning these methods, offering insights born from practical laboratory experience.

Unveiling this compound: Chemical Identity and Genesis

This compound is a process-related impurity that can arise during the synthesis of Domperidone. A thorough understanding of its chemical identity is the foundational step in developing robust analytical controls.

Chemical Structure and Nomenclature

-

Systematic Name: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1]

-

CAS Number: 1391053-55-6[1]

-

Molecular Formula: C₃₇H₄₂Cl₂N₈O₃[1]

-

Molecular Weight: 717.69 g/mol [1]

The structure of this compound reveals it to be a dimeric species, suggesting its formation likely involves a reaction between domperidone or its precursors. The synthesis of domperidone typically involves the coupling of two key benzimidazolone intermediates[2]. The formation of Impurity F could potentially occur through side reactions involving these intermediates or the final API under certain process conditions. Understanding these potential synthetic pathways is crucial for process optimization to minimize the formation of this impurity.

The European Pharmacopoeia Mandate: Analytical Control of Impurity F

The European Pharmacopoeia monograph for Domperidone explicitly lists Impurity F as a specified impurity, necessitating its monitoring and control within defined limits. The official method prescribed is a gradient High-Performance Liquid Chromatography (HPLC) method.

European Pharmacopoeia HPLC Method for Related Substances

This section details the analytical procedure as outlined in the European Pharmacopoeia for the determination of related substances in Domperidone, with a specific focus on the quantification of Impurity F.

Chromatographic Conditions at a Glance

| Parameter | Specification |

| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18) |

| Mobile Phase A | Solution of ammonium acetate |

| Mobile Phase B | Methanol |

| Gradient Elution | Time-based linear gradient |

| Flow Rate | 1.5 mL/min |

| Detection | UV Spectrophotometry at 280 nm |

| Injection Volume | 10 µL |

A Step-by-Step Guide to the EP Protocol

-

Solution Preparation:

-

Test Solution: Accurately weigh and dissolve the Domperidone substance to be examined in dimethylformamide to achieve a specified concentration.

-

Reference Solution (a) - System Suitability: Prepare a solution containing a known concentration of Domperidone CRS and Droperidol CRS in dimethylformamide. The inclusion of Droperidol is a critical system suitability parameter, designed to ensure adequate resolution and, therefore, the method's ability to separate closely eluting peaks.

-

Reference Solution (b) - Quantitation: Prepare a dilute solution of the Domperidone substance under examination in dimethylformamide. This solution is used to establish the reporting threshold and to quantify the impurities based on a percentage of the principal peak area.

-

-

Chromatographic System Operation:

-

Equilibrate the column with the mobile phase at the initial gradient composition.

-

Inject a blank (dimethylformamide) to ensure the absence of interfering peaks from the solvent.

-

Inject Reference Solution (a) and verify that the resolution between the peaks due to domperidone and droperidol is at least 2.0. This is a non-negotiable checkpoint; failure to meet this resolution indicates a problem with the column, mobile phase, or instrument, and the analysis must be halted until the issue is rectified.

-

Inject the Test Solution and Reference Solution (b) and record the chromatograms.

-

-

Data Interpretation and Acceptance Criteria:

-

In the chromatogram of the Test Solution, identify the peak corresponding to Impurity F based on its relative retention time.

-

The area of the peak corresponding to Impurity F must not be more than the area of the principal peak in the chromatogram obtained with Reference Solution (b) (0.25 per cent).

-

The sum of the areas of all impurity peaks (total impurities) must not be more than twice the area of the principal peak in the chromatogram obtained with Reference Solution (b) (0.5 per cent).

-

Rationale Behind the Method Parameters

The choice of a C18 column is standard for reversed-phase chromatography of moderately polar compounds like domperidone and its impurities. The gradient elution with a buffered aqueous phase and an organic modifier (methanol) allows for the effective separation of compounds with a range of polarities. The UV detection at 280 nm is selected based on the chromophoric nature of the benzimidazolone moiety present in both domperidone and its impurities.

Visualizing the Analytical Workflow

Caption: Workflow for the analysis of this compound according to the European Pharmacopoeia.

Beyond the Monograph: Practical Insights and Method Optimization

While the EP method provides a robust framework, experienced analysts understand that practical challenges can arise. Furthermore, advancements in chromatographic technology offer opportunities for significant improvements in efficiency.

Common Challenges and Troubleshooting in the EP HPLC Method

-

Peak Tailing: Domperidone and its impurities contain basic nitrogen atoms, which can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Ensuring the mobile phase pH is appropriately controlled and using a high-quality, end-capped C18 column can mitigate this issue.

-

Resolution Failure: A failure to achieve the required resolution of ≥ 2.0 between domperidone and droperidol is a common system suitability failure. This can be caused by a deteriorating column, improper mobile phase preparation, or fluctuations in column temperature. Systematic troubleshooting should begin with preparing a fresh mobile phase, followed by column washing or replacement if necessary.

-

Solution Stability: Solutions prepared in dimethylformamide should be used relatively fresh, as the stability of domperidone and its impurities in this solvent over extended periods may be a concern. It is good practice to prepare solutions on the day of analysis.

Advancements in a Faster Analysis: The UPLC Approach

A published study has demonstrated the development and validation of a rapid Ultra-Performance Liquid Chromatography (UPLC) method for the determination of domperidone and its process-related impurities. This method offers a significant reduction in analysis time compared to the conventional HPLC method.

Comparative Overview: EP HPLC vs. UPLC

| Parameter | EP HPLC Method | UPLC Method |

| Column | C18, 5 µm particle size | Sub-2 µm particle size C18 |

| Run Time | ~12.5 minutes | ~7.5 minutes |

| Solvent Consumption | Higher | Significantly Lower |

| Throughput | Lower | Higher |

The UPLC method achieves its speed and efficiency through the use of smaller particle size columns, which provide a greater number of theoretical plates and thus better separation efficiency. This allows for higher flow rates and shorter column lengths without sacrificing resolution. For high-throughput laboratories, transitioning to a validated UPLC method can offer substantial economic and environmental benefits.

The Cornerstone of Accuracy: European Pharmacopoeia Reference Standards

The accuracy of any impurity analysis is intrinsically linked to the quality of the reference standards used. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a Domperidone impurity mixture EP Reference Standard. This standard is crucial for the positive identification of specified impurities, including Impurity F, and for the verification of the analytical method's performance. The use of official reference standards is a mandatory component of pharmacopoeial analysis, ensuring consistency and comparability of results across different laboratories and manufacturing sites.

Conclusion: A Commitment to Pharmaceutical Quality

The stringent control of impurities such as this compound is a testament to the pharmaceutical industry's commitment to patient safety. The European Pharmacopoeia provides a robust and well-validated HPLC method for this purpose, which, when executed with a thorough understanding of its underlying principles and potential challenges, ensures the quality of Domperidone API. As analytical technology continues to evolve, methods such as UPLC offer exciting opportunities to enhance efficiency and reduce environmental impact without compromising on the accuracy and reliability of the results. This guide has aimed to provide not just the "what" and "how" of this compound analysis, but also the "why," empowering researchers and drug development professionals to approach this critical quality attribute with confidence and expertise.

References

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. Domperidone-impurities. [Link]

- European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

Whelan, L. C., Geary, M., Wharton, M., & Sweetman, P. (2015). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of chromatographic science, 53(2), 226–232. [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia Online. [Link]

-

Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

-

Li, J., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23363-23377. [Link]

Sources

Physical and chemical properties of Domperidone Impurity F

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical and chemical properties, analytical methodologies, and potential formation pathways of Domperidone Impurity F. As a critical process-related impurity of Domperidone, a thorough understanding of this molecule is essential for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identity and Structure

This compound is a complex molecule that is structurally related to the active pharmaceutical ingredient (API), Domperidone. Its official chemical name is 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one.[1][2][3][4][5] The structure, as its name suggests, is a dimeric form, indicating a potential link to the manufacturing process of Domperidone.

A visual representation of the chemical structure of this compound is provided below:

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for the development of analytical methods and for understanding its behavior during the manufacturing process and in formulated products.

| Property | Value | Source |

| IUPAC Name | 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | [1][2][3][4][5] |

| CAS Number | 1391053-55-6 | [2][4][5][6] |

| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [2][4][5][6] |

| Molecular Weight | 717.69 g/mol | [2][4][5][6] |

| Appearance | Neat (solid) | [5][6] |

Note: Specific data on properties such as melting point and solubility are not widely published and would typically be determined experimentally during drug development.

Analytical Characterization

The unambiguous identification and quantification of this compound require sophisticated analytical techniques. The following methods are essential for its characterization and routine quality control.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating this compound from Domperidone and other related substances.[7] A stability-indicating method is crucial to ensure that the analytical procedure can resolve the impurity from any potential degradants that may form under stress conditions.

Typical HPLC/UPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed for optimal separation.[7]

-

Detection: UV detection at a wavelength where both Domperidone and the impurity have significant absorbance (e.g., 280 nm) is standard.[7]

Spectroscopic Methods

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, which aids in its identification. The presence of two chlorine atoms would be evident from the isotopic peak distribution in the mass spectrum.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the definitive confirmation of its complex structure.[6][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[6][9]

The interplay of these analytical techniques is visualized in the following workflow:

Caption: Analytical workflow for the identification and quantification of this compound.

Formation and Control

This compound is generally considered a process-related impurity, meaning it is likely formed during the synthesis of Domperidone.[10] Its dimeric structure suggests it could arise from a side reaction involving intermediates or the final API molecule under specific reaction conditions.

While studies on the degradation of Domperidone under stress conditions (acidic, basic, oxidative, photolytic, and thermal) have identified other degradation products, this compound is not typically reported as a major degradant.[8][11][12] This further supports the hypothesis that its origin is primarily linked to the synthetic route.

Strategies for controlling this compound levels include:

-

Optimization of the synthetic process: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants can minimize the formation of this impurity.

-

Purification of intermediates and the final API: Effective purification techniques, such as crystallization and chromatography, are essential to remove the impurity to acceptable levels.

-

Development of robust analytical methods: Sensitive and specific analytical methods are required to monitor and control the levels of this compound in the final drug substance and product.

Conclusion

A thorough understanding of the physicochemical properties and analytical profile of this compound is paramount for the development of high-quality and safe Domperidone products. By implementing robust control strategies based on a sound scientific understanding of its formation, pharmaceutical manufacturers can ensure that the levels of this impurity are maintained within the stringent limits set by regulatory authorities.

References

- Pharmace Research Labor

- Oxford Academic.

- PubMed.

- ResearchGate.

- Daicel Pharma Standards. Domperidone Impurities Manufacturers & Suppliers.

- Pharmaffili

- Chemicea. Domperidone EP Impurity F | 1391053-55-6.

- SynThink Research Chemicals. Domperidone EP Impurity F | 1391053-55-6.

- ChemicalBook. DoMperidone EP IMpurity F | 1391053-55-6.

- ResearchGate. Linearity plot of Domperidone Imp-F | Download Scientific Diagram.

- World Journal of Pharmaceutical and Medical Research. STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM.

- Epichem. This compound | CAS 1391053-55-6 Reference Standard.

- Alentris Research Pvt. Ltd. Domperidone EP Impurity F.

- Klivon. Domperidone EP Impurity F | CAS Number 1391053-55-6.

- NIH PubChem. Domperidone | C22H24ClN5O2 | CID 3151.

- Simson Pharma Limited. Domperidone EP Impurity F | CAS No- 1391053-55-6.

- GLP Pharma Standards. Domperidone EP Impurity F | CAS No- 1391053-55-6.

- Pharmaffiliates. CAS No : 1391053-55-6| Product Name : Domperidone - Impurity F| Chemical Name : 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3.

- ChemicalBook. Domperidone EP Impurity F manufacturers and suppliers.

Sources

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]

- 4. epichem.com [epichem.com]

- 5. klivon.com [klivon.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. Domperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Domperidone Impurity F: A Comprehensive Technical Guide

An In-depth Exploration of the Identification, Synthesis, and Control of a Key Process-Related Impurity

Foreword

For researchers, scientists, and professionals in drug development and quality control, a thorough understanding of active pharmaceutical ingredient (API) impurities is paramount. These impurities can arise from a multitude of sources, including raw materials, synthetic intermediates, and degradation products. Their presence, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This technical guide provides a focused and in-depth examination of a specific process-related impurity of Domperidone, designated as Domperidone Impurity F.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind analytical choices and the importance of self-validating protocols. Through a detailed exploration of its chemical identity, plausible formation pathways, analytical methodologies for detection and quantification, and the regulatory landscape, this guide aims to equip the reader with the critical knowledge necessary for the effective control of this compound in a pharmaceutical setting.

Core Identification and Physicochemical Properties

This compound is a significant process-related impurity encountered during the synthesis of Domperidone. A precise understanding of its chemical identity is the foundation for all subsequent analytical and control strategies.

| Parameter | Value | Reference |

| Chemical Name | 1,3-bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | [1][2][3] |

| CAS Number | 1391053-55-6 | [1][2][3] |

| Molecular Formula | C₃₇H₄₂Cl₂N₈O₃ | [1][2][3] |

| Molecular Weight | 717.69 g/mol | [1][2][3] |

Genesis of an Impurity: The Plausible Synthetic Pathway

Understanding the formation mechanism of an impurity is critical for developing effective control strategies. This compound is a dimer-like structure, suggesting its formation arises from a side reaction involving the coupling of Domperidone or its precursors.

The synthesis of Domperidone typically involves the alkylation of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one with 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[4][5][6] this compound is likely formed when a molecule of a reactive intermediate, such as 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, reacts with two molecules of 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, leading to the formation of the observed dimeric structure.

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. CN1810805A - Synthesis of domperidone maleate - Google Patents [patents.google.com]

- 5. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]

A Technical Guide to Domperidone Impurity F: Reference Standard, Certificate of Analysis, and Analytical Control

Introduction

In the landscape of pharmaceutical quality control, the principle "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For Domperidone, a widely used prokinetic and antiemetic agent, ensuring its purity is paramount to patient safety and therapeutic efficacy.[1] The presence of impurities, whether arising from synthesis, degradation, or storage, can impact the drug's safety profile.[2] This guide provides an in-depth technical exploration of a specific, pharmacopeia-listed impurity: Domperidone Impurity F.

Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural outlines. It delves into the causality behind analytical choices, the critical role of certified reference standards, and the meticulous interpretation of a Certificate of Analysis (CoA). We will establish a framework for robust analytical control, ensuring that methods are not just followed, but are fundamentally understood as self-validating systems for guaranteeing pharmaceutical quality.

Chemical Identity and Significance of this compound

This compound is a specified impurity in the European Pharmacopoeia (EP) for Domperidone.[3][4] Its control is a regulatory requirement, making a thorough understanding of its chemical nature essential for any quality control laboratory.

-

Chemical Name: 1,3-bis[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[5][6]

-

Molecular Weight: 717.71 g/mol [6]

The structure of Impurity F suggests it is a process-related impurity, likely formed during the synthesis of Domperidone.[7][] Its complex, dimeric-like structure indicates a potential side-reaction where precursors of the Domperidone side chain react with a central benzimidazolone moiety. Controlling the stoichiometry and reaction conditions during the coupling stages of Domperidone synthesis is therefore critical to minimize its formation.[][9]

The European Pharmacopoeia sets clear limits for specified impurities. For Domperidone maleate, the limit for Impurity F is typically not more than 0.25%.[3][4] Adherence to this limit is mandatory for product release in regions following the EP monograph.

Potential Formation Pathway

The synthesis of Domperidone generally involves the coupling of two key intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[7][9] Impurity F is likely formed when two molecules of the first intermediate (or a related precursor) react with a central benzimidazolone core.

The Indispensable Role of the Reference Standard

Accurate quantification of any chemical entity is predicated on the availability of a highly characterized reference standard. In pharmaceutical analysis, a Reference Standard is a substance of established purity and identity, serving as the benchmark against which production batches are measured.[10][11] For Impurity F, a certified reference standard (CRS) is not merely a convenience but a regulatory necessity for method validation and routine analysis.[12][13]

The CRS is used to:

-

Confirm Identity: Match the retention time in a chromatographic system to unequivocally identify the impurity peak in a sample of the Domperidone API or drug product.

-

Enable Quantification: Prepare standard solutions of known concentration to create a calibration curve or use a single-point standard to calculate the amount of Impurity F present in a sample.

-

Validate Analytical Methods: Demonstrate the specificity, accuracy, precision, and linearity of the analytical method as required by ICH guidelines.[13][14]

Several specialized suppliers provide this compound reference standards, often accompanied by a comprehensive Certificate of Analysis.[5][6][15]

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a formal document that certifies the quality and purity of a specific batch of the reference standard.[11][16] It is the foundational document that underpins the trustworthiness of any quantitative result obtained using that standard. A comprehensive CoA for a reference standard like this compound provides a detailed summary of the characterization data.[10][16]

While formats vary between suppliers, a robust CoA must contain key information validating the material's identity, purity, and assigned potency/assay value.[11]

Key Sections of a Typical Reference Standard CoA

| Section | Description & Significance | Typical Specification / Data Provided |

| Identification | Confirms that the material's chemical structure is correct. This is the most critical parameter, as it ensures you are measuring the right substance. | Conforms to structure based on ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) data. Spectra are typically provided. |

| Purity (Chromatographic) | Determines the percentage of the main component relative to other detectable impurities using a high-resolution technique, typically HPLC. | ≥ 98.0% (by HPLC at a specified wavelength, e.g., 280 nm). The chromatogram is usually included. |

| Assay / Potency | Provides the assigned value of the standard's content, corrected for impurities and other non-active components (e.g., water, residual solvents). This value is used for the exact calculation of concentrations. | 95.0% - 105.0% (often determined by mass balance or quantitative NMR). |

| Water Content | Quantifies the amount of water present, as this contributes to the weight but not the chemical entity itself. Karl Fischer titration is the standard method. | ≤ 1.0% |

| Residual Solvents | Identifies and quantifies any solvents remaining from the synthesis and purification process. This is important for both safety and accurate weighing. | Complies with USP <467> or ICH Q3C limits. |

| Physical Appearance | A basic but important quality check. | White to Off-White Solid. |

| Storage Conditions | Provides instructions for proper storage to ensure the long-term stability and integrity of the standard. | e.g., 2-8°C, Protect from light. |

| Retest Date | The date after which the standard should not be used without re-qualification to ensure its purity and potency remain valid. | Specified date (e.g., YYYY-MM-DD). |

Analytical Control Strategy: A Validated HPLC Approach

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive techniques for separating and quantifying Domperidone and its related substances.[17][18] The selectivity and sensitivity of these methods allow for the resolution of the main API peak from various impurities, including Impurity F, even at low levels.[18]

The development of a robust analytical method is only the first step; it must be rigorously validated to prove it is fit for its intended purpose, following guidelines such as ICH Q2(R2).[13][14]

Experimental Protocol: A Stability-Indicating UPLC Method

This protocol is a representative example synthesized from established methods for the analysis of Domperidone and its impurities.[17][18] The causality for these choices is rooted in achieving optimal separation and sensitivity.

Objective: To separate and quantify this compound in a Domperidone API sample.

1. Instrumentation and Chromatographic Conditions:

-

System: UPLC system with a photodiode array (PDA) or UV detector.

-

Column: A sub-2 µm C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is chosen for high resolution and fast analysis times.[19]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine moieties in Domperidone and its impurities.[19]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40°C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.[18]

-

Detection Wavelength: 285 nm. This wavelength provides a good response for both Domperidone and its benzimidazole-containing impurities.[20]

-

Injection Volume: 2 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 3.0 2.2 98.0 4.5 98.0 4.6 3.0 | 5.0 | 3.0 |

2. Preparation of Solutions:

-

Diluent: Acetonitrile and Water (50:50 v/v).

-

Standard Solution (Impurity F): Accurately weigh ~2.5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 25 µg/mL. Further dilute as needed to reach the target concentration (e.g., 0.5 µg/mL, corresponding to 0.1% of the test concentration).

-

Test Solution (Domperidone API): Accurately weigh ~50 mg of Domperidone API into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.5 mg/mL (500 µg/mL).

3. Analytical Procedure & Calculation:

-

Inject the diluent (as a blank), followed by the Standard Solution and the Test Solution.

-

Identify the peak for Impurity F in the Test Solution chromatogram by comparing its retention time with that from the Standard Solution.

-

Calculate the percentage of Impurity F in the API sample using the formula:

% Impurity F = (AreaImpF_Sample / AreaImpF_Std) × (ConcStd / ConcSample) × 100

Method Validation: A Self-Validating System

The protocol above must be validated to ensure its reliability.[12][13]

-

Specificity: Demonstrated by injecting the API, the impurity standard, and a spiked sample. The method must show that the impurity peak is well-resolved from the main API peak and other potential impurities or degradation products.[21] Forced degradation studies (exposing the API to acid, base, peroxide, heat, and light) are performed to ensure separation from any resulting degradants.[19][22][23]

-

Limit of Quantitation (LOQ): The lowest concentration of Impurity F that can be reliably quantified. This is typically established at a signal-to-noise ratio of ~10. The LOQ must be at or below the reporting threshold (e.g., 0.05%).

-

Linearity: Assessed by preparing a series of Impurity F solutions at different concentrations (e.g., from LOQ to 150% of the specification limit). The peak area response should be directly proportional to the concentration, with a correlation coefficient (r²) > 0.99.

-

Accuracy: Determined by spiking a known amount of Impurity F standard into the API sample at different levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. Recoveries should typically be within 90-110%.

-

Precision: Evaluated at the level of repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (RSD) should be low (e.g., < 10% at the specification limit).

Conclusion

The effective control of this compound is a clear example of the precision required in modern pharmaceutical quality assurance. It is a multi-faceted process that relies on a deep understanding of the impurity's chemical nature, the unequivocal role of a certified reference standard, and the implementation of a robust, validated analytical method. By decoding the Certificate of Analysis and understanding the causality behind each step in the analytical protocol, scientists can build a self-validating system that ensures the final drug product meets the stringent safety and quality standards demanded by regulatory agencies and, ultimately, protects patient health.

References

-

GLP Pharma Standards. (n.d.). Domperidone EP Impurity F | CAS No- 1391053-55-6. Retrieved from [Link]

-

Hill, D. W., & Kelley, M. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

-

European Pharmacopoeia. (n.d.). Domperidone maleate. uspbpep.com. Retrieved from [Link]

-

SynZeal. (n.d.). Domperidone Impurities. Retrieved from [Link]

-

Lynch, T., et al. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of Chromatographic Science, 53(5), 727-733. Retrieved from [Link]

-

Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International. Retrieved from [Link]

-

Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

-

Lynch, T., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Oxford Academic. Retrieved from [Link]

-

European Pharmacopoeia 6.0. (2012). Domperidone. Retrieved from [Link]

-

Rodrigues, M. V. N., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(3). Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity F. Retrieved from [Link]

-

USP Medicines Compendium. (2014). Domperidone Tablets. Scribd. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. JCHR, 14(3), 1135-1142. Retrieved from [Link]

-

Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Retrieved from [Link]

-

Guntupalli, R., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(10), 918-926. Retrieved from [Link]

-

Alfa Omega Pharma. (n.d.). Domperidone Impurities | 57808-66-9 Certified Reference Substance. Retrieved from [Link]

-

PharmaRegulatory.in. (2025). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved from [Link]

-

Kumar, A., et al. (2020). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences, 9(3), 3624-3630. Retrieved from [Link]

-

EDQM. (2021). Certificate of analysis - FAQs. Retrieved from [Link]

-

Guntupalli, R., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Wang, Y., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23513-23522. Retrieved from [Link]

-

Sharma, S., et al. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal, 1(4), 16-20. Retrieved from [Link]

-

Polonini, H. C., et al. (2015). Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. International Journal of Pharmaceutical Compounding, 19(5), 426-432. Retrieved from [Link]

-

USP Medicines Compendium. (2014). Domperidone Tablets. Scribd. Retrieved from [Link]

-

Naveed, S., et al. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Pharmaceutical and Analytical Chemistry: Open Access, 1(1). Retrieved from [Link]

-

Process Description of Domperidone Reaction Schemes. (n.d.). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. jchr.org [jchr.org]

- 3. uspbpep.com [uspbpep.com]

- 4. uspbpep.com [uspbpep.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. epichem.com [epichem.com]

- 7. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

- 11. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 13. particle.dk [particle.dk]

- 14. fda.gov [fda.gov]

- 15. Domperidone Impurities | 57808-66-9 Certified Reference Substance [alfaomegapharma.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. scribd.com [scribd.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Domperidone Impurity F

A Senior Application Scientist's Perspective on Characterization and Empirical Determination

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding and determining the solubility of Domperidone Impurity F. Given the proprietary nature of specific impurity solubility data, this document focuses on the foundational scientific principles and robust experimental methodologies required to generate this critical information in a laboratory setting.

Introduction: The Critical Role of Impurity Solubility

Domperidone is a widely used prokinetic and antiemetic agent.[1][2] During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[3][4][5] this compound, as specified in the European Pharmacopoeia (EP), is one such process-related impurity that requires careful characterization.[6][7]

The solubility of an impurity is a pivotal physicochemical parameter. It directly influences:

-

Analytical Method Development: Solubility in various mobile phases is essential for developing accurate chromatographic detection and quantification methods.

-

Purification Strategies: Crystallization and chromatographic purification processes are highly dependent on the differential solubility of the API and its impurities.

-

Risk Assessment: Understanding the potential for an impurity to precipitate in a drug product formulation is key to assessing its risk and establishing appropriate specification limits.[3]

-

Forced Degradation Studies: Knowledge of solubility helps in designing experiments to understand degradation pathways.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior.

Chemical Structure and Identity

This compound is identified by the European Pharmacopoeia as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one .[7][8][9][10][11]

The structure is characterized by multiple benzimidazolone and piperidine rings, linked by propyl chains. The presence of two chlorine atoms, multiple nitrogen atoms, and carbonyl groups makes it a large, complex, and relatively polar molecule.

Predicted Physicochemical Properties

Based on its structure, several key properties influencing solubility can be predicted:

-

Polarity: The molecule possesses both lipophilic (aromatic rings) and hydrophilic (amide, amine functionalities) regions. The multiple nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H groups on the benzimidazolone rings can act as hydrogen bond donors.[14][15] This suggests a predisposition for solubility in polar organic solvents.

-

pKa: The piperidine nitrogen atoms are basic, while the benzimidazolone N-H protons are weakly acidic. A predicted pKa for the basic nitrogens is around 10.8.[12] This indicates that the solubility of Impurity F will be highly dependent on pH, with significantly increased solubility in acidic aqueous media where the piperidine nitrogens become protonated.

-

Lipophilicity (LogP): Due to its large size and multiple aromatic and aliphatic components, the molecule is expected to be highly lipophilic, limiting its solubility in water. Benzimidazole derivatives, in general, exhibit limited water solubility.[16][17]

Theoretical Solubility Profile in Different Solvent Classes

Applying the principle of "like dissolves like," we can hypothesize the solubility of this compound across a spectrum of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule's large, non-polar surface area will likely limit solubility in highly polar water. Solubility is expected to be higher in alcohols like methanol and ethanol, which can engage in hydrogen bonding while also solvating the less polar parts of the molecule.[14][18] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Solvents like DMF and DMSO are excellent at solvating large, polar molecules. They can accept hydrogen bonds and have strong dipole moments, effectively disrupting the crystal lattice of the solid impurity. Limited solubility data suggests slight solubility in DMSO and Methanol.[12] |

| Non-Polar | Hexane, Toluene | Very Low | The significant number of polar functional groups and the potential for strong intermolecular hydrogen bonding in the solid state make it unlikely to dissolve in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the chlorinated parts of the molecule, potentially offering better solubility than non-polar alkanes. |

| Aqueous Buffers | pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate | pH-Dependent | Solubility is expected to be significantly higher at low pH (e.g., pH 1.2) due to the protonation of the basic piperidine nitrogen atoms, forming soluble salts. As the pH increases towards and beyond the pKa of the conjugate acids, the molecule will become neutral and its aqueous solubility will decrease dramatically. |

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is a valuable starting point, empirical determination is essential for accurate data. The Shake-Flask Method is the gold-standard for determining thermodynamic (equilibrium) solubility.[19][20][21]

Core Principle

The shake-flask method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution.[19][20] The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

-

Preparation of Materials:

-

Ensure the this compound reference standard is of known purity and is crystalline.

-

Use analytical grade or higher purity solvents. For aqueous studies, use buffered solutions at the desired pH (e.g., 1.2, 4.5, 6.8), prepared according to pharmacopeial standards.[22][23]

-

Use inert glass vials with Teflon-lined screw caps.

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess amount of Impurity F solid to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A preliminary test can help estimate the required amount.[22]

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Seal the vials securely.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[22]

-

Agitate the vials for a sufficient duration to reach equilibrium. This is a critical parameter; 24 to 72 hours is typical.[21][23] Equilibrium is confirmed by sampling at different time points (e.g., 24h, 48h, 72h) and observing no significant change in concentration.[23]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, remove vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtrate accurately with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.

-